molecular formula C12H12Cl2O3 B8706733 3',4'-Dichloro-3-(1,3-dioxolan-2-yl)propiophenone

3',4'-Dichloro-3-(1,3-dioxolan-2-yl)propiophenone

Cat. No.: B8706733
M. Wt: 275.12 g/mol
InChI Key: JWLGSVNRTDDKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',4'-Dichloro-3-(1,3-dioxolan-2-yl)propiophenone is a useful research compound. Its molecular formula is C12H12Cl2O3 and its molecular weight is 275.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12Cl2O3

Molecular Weight

275.12 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one

InChI

InChI=1S/C12H12Cl2O3/c13-9-2-1-8(7-10(9)14)11(15)3-4-12-16-5-6-17-12/h1-2,7,12H,3-6H2

InChI Key

JWLGSVNRTDDKGR-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Bromoethyl)-1,3-dioxolane (32.7 ml) was added dropwise within 15 minutes under argon and while stirring at a maximum 30° C. to a suspension of Rieke magnesium, prepared from 37.5 g of magnesium chloride, in 1200 ml of absolute tetrahydrofuran. The suspension was stirred at room temperature for 15 minutes, cooled to 0° C. and, after the addition of 36.4 g of copper(I) bromide, stirred at 0° C. for 15 minutes. After cooling to -70° C. 45.0 g of 3,4-dichlorobenzoyl chloride dissolved in 100 ml of absolute tetrahydrofuran were added dropwise within 20 minutes. The reaction mixture was stirred at -70° C. for 30 minutes and at room temperature for 2 hours and subsequently hydrolyzed with 800 ml of saturated ammonium chloride solution while cooling at a maximum 20° C. After the addition of 500 ml of water the mixture was extracted three times with ethyl acetate (1×800 ml, 2×500 ml). The combined organic extracts were dried over MgSO4 and freed from solvent. The residue, 65.0 g of brown oil, was chromatographed on 1500 g of silica gel with ethyl acetate/hexane (1:3) as the eluent. 30.4 g (51%) of 3',4'-dichloro-3-(1,3-dioxolan-2-yl)propiophenone were isolated as a yellow-orange oil.
Quantity
32.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37.5 g
Type
reactant
Reaction Step Three
Quantity
1200 mL
Type
solvent
Reaction Step Three
Quantity
45 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
800 mL
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
36.4 g
Type
catalyst
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven

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